molecular formula C13H10BrFZn B14869410 3-(4-Fluoro-2-methylphenyl)phenylZinc bromide

3-(4-Fluoro-2-methylphenyl)phenylZinc bromide

Cat. No.: B14869410
M. Wt: 330.5 g/mol
InChI Key: BGODIMMKALCPEO-UHFFFAOYSA-M
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Description

3-(4-Fluoro-2-methylphenyl)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluoro-2-methylphenyl)phenylzinc bromide typically involves the reaction of 3-(4-fluoro-2-methylphenyl)phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

3-(4-Fluoro-2-methylphenyl)phenyl bromide+Zn3-(4-Fluoro-2-methylphenyl)phenylzinc bromide\text{3-(4-Fluoro-2-methylphenyl)phenyl bromide} + \text{Zn} \rightarrow \text{this compound} 3-(4-Fluoro-2-methylphenyl)phenyl bromide+Zn→3-(4-Fluoro-2-methylphenyl)phenylzinc bromide

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include additional steps such as purification through distillation or crystallization to remove impurities.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-2-methylphenyl)phenylzinc bromide undergoes various types of reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by another nucleophile.

    Coupling Reactions: It is extensively used in cross-coupling reactions like Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

    Reagents: Common reagents include palladium catalysts, bases like potassium carbonate, and solvents such as THF.

    Conditions: These reactions are typically carried out under an inert atmosphere at moderate temperatures (50-100°C).

Major Products

The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

3-(4-Fluoro-2-methylphenyl)phenylzinc bromide has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Biology: It serves as a building block in the development of biologically active compounds.

    Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients.

    Industry: It is used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism by which 3-(4-fluoro-2-methylphenyl)phenylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium catalysts, leading to the formation of carbon-carbon bonds. The molecular targets and pathways involved include the activation of aryl or vinyl halides and the subsequent coupling to form biaryl products.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-[(4-morpholino)methyl]phenylzinc bromide
  • (4-(Trifluoromethyl)phenyl)zinc bromide

Uniqueness

3-(4-Fluoro-2-methylphenyl)phenylzinc bromide is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in cross-coupling reactions. Its fluorine and methyl substituents influence the electronic properties, making it a valuable reagent in the synthesis of complex organic molecules.

Properties

Molecular Formula

C13H10BrFZn

Molecular Weight

330.5 g/mol

IUPAC Name

bromozinc(1+);4-fluoro-2-methyl-1-phenylbenzene

InChI

InChI=1S/C13H10F.BrH.Zn/c1-10-9-12(14)7-8-13(10)11-5-3-2-4-6-11;;/h2-3,5-9H,1H3;1H;/q-1;;+2/p-1

InChI Key

BGODIMMKALCPEO-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=CC(=C1)F)C2=CC=C[C-]=C2.[Zn+]Br

Origin of Product

United States

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